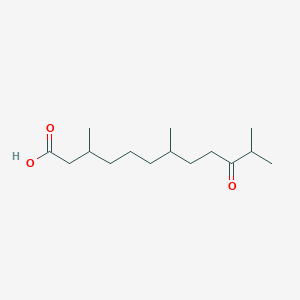
Dodecanoic acid, 3,7,11-trimethyl-10-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-trimethyl-10-oxo-dodecanoic acid typically involves multiple steps. One documented method starts with geraniol as the starting material. The synthesis proceeds through eight steps, including regioselective alkylation of methyl isopropyl ketone . The overall yield of this synthetic route is approximately 18.5% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route involving geraniol and regioselective alkylation provides a basis for potential industrial-scale production. Optimization of reaction conditions and scaling up the process would be necessary for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The ketone functional group in 3,7,11-trimethyl-10-oxo-dodecanoic acid can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and the ketone can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated compounds and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its unique structure may make it useful in studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,7,11-trimethyl-10-oxo-dodecanoic acid depends on its specific application. In general, the compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors. The ketone functional group and the methyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
3,7,11-trimethyl-dodecanoic acid: A similar sesquiterpenoid compound without the ketone functional group.
Dodecanoic acid: The parent compound without the methyl groups and ketone functional group.
Uniqueness: 3,7,11-trimethyl-10-oxo-dodecanoic acid is unique due to the presence of both the ketone functional group and the three methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
137761-18-3 |
|---|---|
Formule moléculaire |
C15H28O3 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
3,7,11-trimethyl-10-oxododecanoic acid |
InChI |
InChI=1S/C15H28O3/c1-11(2)14(16)9-8-12(3)6-5-7-13(4)10-15(17)18/h11-13H,5-10H2,1-4H3,(H,17,18) |
Clé InChI |
ADXMPKRQVCZMLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CCC(C)CCCC(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



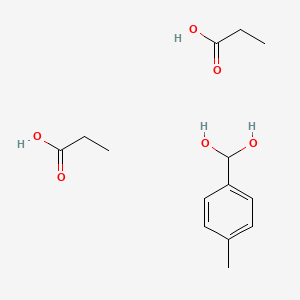
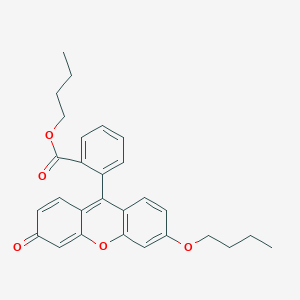
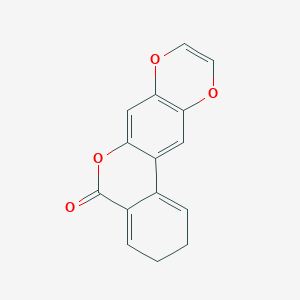
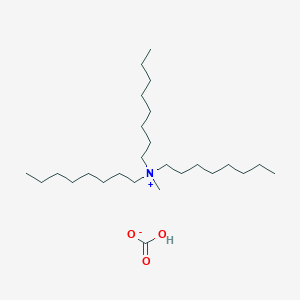

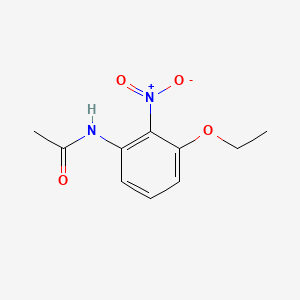

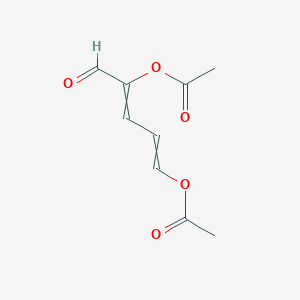
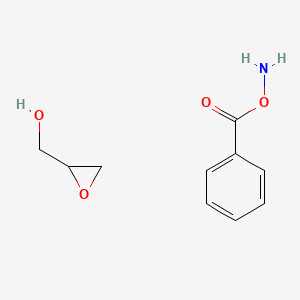
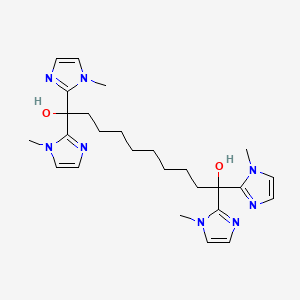
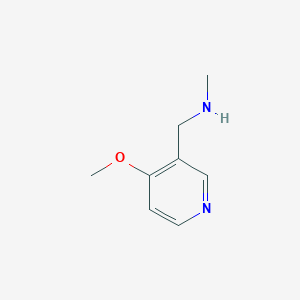
![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
